1,3-Dihydro-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1-methyl-2H-indol-2-one 2-(O-methyloxime)
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Overview
Description
1,3-Dihydro-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1-methyl-2H-indol-2-one 2-(O-methyloxime) is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1-methyl-2H-indol-2-one 2-(O-methyloxime) typically involves multi-step organic reactions. The starting materials often include indole derivatives and specific reagents that facilitate the formation of the desired structure. Common synthetic routes may involve:
Condensation reactions: Combining indole derivatives with aldehydes or ketones under acidic or basic conditions.
Oxime formation: Reacting the intermediate product with hydroxylamine to form the oxime group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1-methyl-2H-indol-2-one 2-(O-methyloxime) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
Chemistry: As a precursor or intermediate in the synthesis of other complex organic molecules.
Biology: Studying its biological activity and potential as a therapeutic agent.
Medicine: Investigating its potential use in drug development for treating various diseases.
Industry: Utilizing its unique properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1-methyl-2H-indol-2-one 2-(O-methyloxime) involves its interaction with specific molecular targets and pathways. This could include:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Affecting cell signaling or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Serotonin: A neurotransmitter derived from indole.
Properties
CAS No. |
82371-94-6 |
---|---|
Molecular Formula |
C18H15N3O2 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
2-[2-(methoxyamino)-1-methylindol-3-yl]indol-3-one |
InChI |
InChI=1S/C18H15N3O2/c1-21-14-10-6-4-8-12(14)15(18(21)20-23-2)16-17(22)11-7-3-5-9-13(11)19-16/h3-10,20H,1-2H3 |
InChI Key |
AINPPRUXBGTIIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1NOC)C3=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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